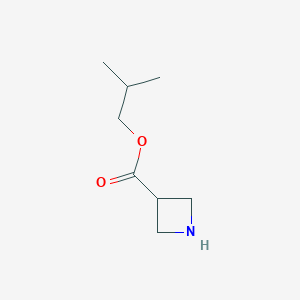

2-Methylpropylazetidine-3-carboxylate

Description

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

2-methylpropyl azetidine-3-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-6(2)5-11-8(10)7-3-9-4-7/h6-7,9H,3-5H2,1-2H3 |

InChI Key |

QIVJTLWAIQEEFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)C1CNC1 |

Origin of Product |

United States |

Preparation Methods

Cyclization via Aza Paternò–Büchi Reaction

One common synthetic route involves the aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition between an imine and an alkene, which forms the azetidine ring system. This method allows for the construction of the four-membered nitrogen heterocycle under mild conditions and can be optimized for stereoselectivity.

- Reaction conditions: Photochemical irradiation, typically UV light, in the presence of suitable solvents.

- Advantages: Direct formation of azetidine ring; potential for stereochemical control.

- Limitations: Requires careful control of reaction parameters to avoid side reactions and polymerization.

Cyclization from Precursors with Amino and Haloalkyl Groups

Another approach involves intramolecular nucleophilic substitution where a haloalkyl precursor bearing an amino group undergoes ring closure to form the azetidine ring.

- Typical reagents: Haloalkyl amines, bases to promote cyclization.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane.

- Temperature: Mild heating (25–80 °C) to facilitate ring closure.

- Notes: This method allows for the introduction of the 2-methylpropyl substituent prior to cyclization or post-cyclization functionalization.

Esterification and Carboxylate Formation

The carboxylate group is introduced via esterification or carboxylation reactions, often starting from azetidine-3-carboxylic acid derivatives.

- Typical reagents: Alcohols such as isobutanol (2-methylpropanol) for esterification.

- Catalysts: Acid catalysts like sulfuric acid or acid chlorides for activation.

- Conditions: Reflux in inert solvents (e.g., dichloromethane, methanol) for several hours.

- Purification: Crystallization or chromatography to isolate the esterified product.

Detailed Reaction Conditions and Data

| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Cyclization (Aza Paternò–Büchi) | Imine + alkene, UV irradiation | Inert organic solvent | Ambient to 40 °C | Several hours | Variable | Photochemical reaction; stereoselectivity depends on substrate and light source |

| 2 | Intramolecular nucleophilic substitution | Haloalkyl amine + base (e.g., diisopropylethylamine) | DMF, dichloromethane | 25–80 °C | 1–10 hours | 70–85 | Base promotes ring closure; solvent choice affects reaction rate and purity |

| 3 | Esterification | Azetidine-3-carboxylic acid + 2-methylpropanol + acid catalyst | Methanol, dichloromethane | Reflux (~40–90 °C) | 1–4 hours | 75–90 | Acid catalysis enhances ester formation; purification by crystallization or chromatography |

Research Findings and Optimization

- Solvent Effects: Use of inert organic solvents such as dichloromethane or DMF improves reaction control and yield, especially in cyclization and esterification steps.

- Temperature Control: Maintaining moderate temperatures (25–40 °C) during cyclization prevents decomposition and side reactions.

- Base Selection: Non-nucleophilic bases like diisopropylethylamine facilitate cyclization without competing side reactions.

- Purification: Isolation of intermediates as wet cake solids or via extractive workup enhances purity and facilitates subsequent steps.

- Reaction Time: Extended stirring (overnight to 10 hours) at controlled temperatures improves conversion rates and product yield.

Summary of Key Preparation Method

A representative preparation method involves:

- Formation of intermediate azetidine ring by reacting a suitable amino precursor with a haloalkyl compound in DMF using diisopropylethylamine as base at room temperature to 40 °C.

- Esterification of azetidine-3-carboxylic acid with 2-methylpropanol under acidic conditions (e.g., acetic acid and HCl mixture) at reflux temperature (~90 °C) for 1 hour.

- Purification by precipitation, filtration, and drying under vacuum to obtain 2-Methylpropylazetidine-3-carboxylate with yields typically ranging from 70% to 90%.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropylazetidine-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of functionalized azetidines .

Scientific Research Applications

Medicinal Chemistry

Antiviral Research:

2-Methylpropylazetidine-3-carboxylate is being investigated for its antiviral properties, particularly against RNA viruses. Its structure allows for modifications that could enhance its interaction with viral components, potentially inhibiting replication. Preliminary studies have demonstrated that similar compounds can achieve low IC50 values, indicating strong inhibitory effects on viral replication. For example, derivatives of pyrrolidine have shown effectiveness against influenza A virus, suggesting a pathway for further research into 2-Methylpropylazetidine-3-carboxylate's antiviral capabilities.

Cancer Treatment:

Research has indicated that compounds with structural similarities to 2-Methylpropylazetidine-3-carboxylate may exhibit significant biological activity against cancer cell lines. In vivo studies have shown promising results in inhibiting tumor growth in xenograft models. For instance, compounds derived from azetidine structures have demonstrated the ability to suppress tumor growth by targeting key pathways involved in cancer progression. A notable study revealed that certain derivatives exhibited IC50 values as low as 2.29 μM against breast cancer cell lines, outperforming standard treatments .

Agrochemistry

Insecticide Development:

The compound's potential activity against agricultural pests positions it as a candidate for novel insecticide formulations. Laboratory bioassays and field trials are essential to assess its effectiveness and safety profile. Success in this area would be measured by the compound's ability to control target pests while minimizing harm to non-target species and the environment. Similar compounds have been developed with specific targets, such as cotton bollworms and rice stem borers, showcasing the potential market for effective agrochemicals derived from azetidine structures.

Material Science

Coordination Polymers:

2-Methylpropylazetidine-3-carboxylate can be utilized in the synthesis of coordination polymers, which have versatile applications in sensors and catalysis. These materials can exhibit unique properties based on their structural configurations and interactions with various substrates. The development of such polymers could lead to advancements in environmental monitoring and remediation technologies .

Case Studies

Mechanism of Action

The mechanism of action of 2-Methylpropylazetidine-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound’s ring strain and nitrogen atom contribute to its reactivity, allowing it to participate in various biochemical reactions. These interactions can affect cellular processes and pathways, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-methylpropylazetidine-3-carboxylate with three related compounds from the evidence, focusing on molecular structure, physicochemical properties, and reactivity.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Ring Structure and Reactivity

- Azetidine vs. Pyrazine/Cyclopentane : The four-membered azetidine ring in the target compound exhibits higher ring strain compared to the five-membered cyclopentane () or six-membered pyrazine (). This strain may enhance reactivity in ring-opening or functionalization reactions.

- Directing Groups : Unlike N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which has an N,O-bidentate directing group for metal catalysis, 2-methylpropylazetidine-3-carboxylate lacks such groups, suggesting distinct reactivity in C–H activation processes.

Functional Group Influence Ester Groups: All compounds share ester functionalities, but their positions and adjacent substituents differ.

Physicochemical Properties Solubility: Methyl-3-amino-2-pyrazinecarboxylate () is soluble in polar aprotic solvents like DMSO, while azetidine derivatives (e.g., the target compound) may exhibit lower solubility due to increased hydrophobicity from the 2-methylpropyl group. Stability: The strained azetidine ring in the target compound may render it less thermally stable than cyclopentane or pyrazine analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.